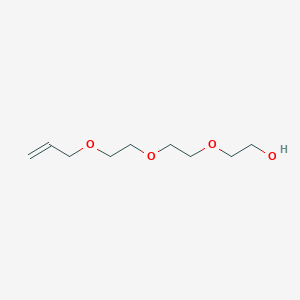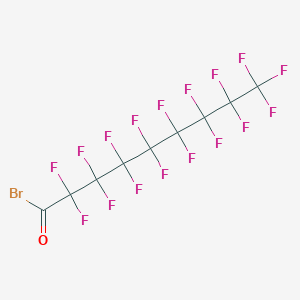
Perfluoro(2-methyl-3-oxahexanoyl) bromide
Vue d'ensemble
Description
Perfluoro(2-methyl-3-oxahexanoyl) bromide: is a perfluorinated compound known for its unique chemical properties and applications. It is characterized by the presence of a bromine atom and a perfluorinated carbon chain, which imparts high thermal stability and resistance to chemical reactions. This compound is used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Perfluoro(2-methyl-3-oxahexanoyl) bromide typically involves the reaction of perfluorinated precursors with bromine-containing reagents. One common method is the bromination of perfluoro(2-methyl-3-oxahexanoyl) fluoride. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Perfluoro(2-methyl-3-oxahexanoyl) bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Reduction Reactions: The bromine atom can be reduced to form perfluoro(2-methyl-3-oxahexanoyl) derivatives with different functional groups.
Oxidation Reactions: The compound can undergo oxidation to form perfluorinated acids or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. These reactions are typically carried out in polar solvents at moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include perfluoro(2-methyl-3-oxahexanoyl) alcohols, amines, and other derivatives.
Reduction Reactions: Products include reduced perfluoro(2-methyl-3-oxahexanoyl) compounds with different functional groups.
Oxidation Reactions: Products include perfluorinated acids and other oxidized derivatives.
Applications De Recherche Scientifique
Chemistry: Perfluoro(2-methyl-3-oxahexanoyl) bromide is used as a reagent in organic synthesis, particularly in the preparation of perfluorinated compounds. Its stability and reactivity make it valuable for creating complex molecules with unique properties.
Biology and Medicine: In biological research, this compound is used to study the effects of perfluorinated compounds on biological systems. It is also investigated for its potential use in drug delivery systems due to its stability and ability to interact with biological membranes.
Industry: Industrially, this compound is used in the production of high-performance materials, such as fluoropolymers and surfactants. Its thermal stability and resistance to chemical degradation make it suitable for use in harsh environments.
Mécanisme D'action
The mechanism of action of Perfluoro(2-methyl-3-oxahexanoyl) bromide involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes and proteins, potentially affecting their function. The compound’s perfluorinated chain allows it to integrate into lipid bilayers, altering membrane properties and potentially disrupting cellular processes.
Comparaison Avec Des Composés Similaires
- Perfluoro(2-methyl-3-oxahexanoyl) fluoride
- Perfluoro(2-methyl-3-oxahexanoyl) chloride
- Perfluoro(2-methyl-3-oxahexanoyl) iodide
Comparison: Perfluoro(2-methyl-3-oxahexanoyl) bromide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its fluoride, chloride, and iodide counterparts, the bromide compound has different reactivity patterns and is used in distinct applications. For example, the bromide is more reactive in substitution reactions compared to the fluoride, making it suitable for different synthetic applications.
Propriétés
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BrF11O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIQWXOXDRXVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrF11O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3120298.png)
![N,N',N'',N'''-(Tetrafluorodiborato)bis[MU-(2,3-butanedionedioximato)]cobalt(II)](/img/structure/B3120302.png)
